![molecular formula C14H15NO3 B2681838 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 300541-60-0](/img/structure/B2681838.png)
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a chemical compound with the CAS Number: 300541-60-0. It has a molecular weight of 245.28 .
Synthesis Analysis
The synthesis of indole derivatives, such as 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, is a significant area of research in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-8-13 (14 (16)17)11-7-10 (18-2)5-6-12 (11)15 (8)9-3-4-9/h5-7,9H,3-4H2,1-2H3, (H,16,17) .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory activity. For instance, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .
Anticancer Activity
Indole derivatives are known to possess anticancer properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . These compounds can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activities . They can be used in the development of new therapeutic agents for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown potential as antimalarial agents . They can be used in the development of new drugs to treat malaria .
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase activities . They can be used in the development of new therapeutic agents for the treatment of diseases like Alzheimer’s .
Safety and Hazards
Future Directions
The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions in this field .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
properties
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHKBSIYHHOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid |
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